1,N(2)-Propanodeoxyguanosine
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Overview
Description
1, N2-Propanodeoxyguanosine belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. 1, N2-Propanodeoxyguanosine is soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Detection and Formation
Detection Methods : PdG adducts have been detected in DNA samples using specific methods like 32P-postlabeling, demonstrating their formation in vivo. For instance, Chung, Young, and Hecht (1989) developed a specific 32P-postlabeling method to detect these adducts in rats and mice treated with certain chemicals, highlighting the method's sensitivity and specificity (Chung, Young, & Hecht, 1989).
Formation from Lipid Peroxidation : Chung et al. (1999) and Pan & Chung (2002) found that PdG adducts are formed from the oxidation of polyunsaturated fatty acids, indicating a link to lipid peroxidation and oxidative stress (Chung et al., 1999), (Pan & Chung, 2002).
Implications in DNA Structure and Mutagenesis
DNA Structural Effects : Investigations into how PdG interacts with DNA have revealed insights into DNA structure and mutagenesis. For instance, Marinelli et al. (1990) explored the synthesis of PdG and its incorporation into oligodeoxynucleotides as a model for exocyclic acrolein-DNA adducts, providing a basis for understanding the mutagenicity of these adducts (Marinelli et al., 1990).
Translesion DNA Synthesis : Studies on how DNA polymerases bypass PdG adducts have shown that these lesions can lead to mutations. For example, Wang et al. (2008) investigated how the Sulfolobus solfataricus DNA polymerase IV incorporates nucleotides opposite PdG adducts, shedding light on potential frameshift mutations (Wang et al., 2008).
Role in Carcinogenesis : The involvement of PdG adducts in carcinogenesis has been speculated upon, as their formation is linked to oxidative stress and mutagenicity. Chung et al. (2000) provided evidence of endogenously formed PdG adducts in human and rodent tissues, hinting at their potential role in carcinogenic processes (Chung et al., 2000).
Environmental and Endogenous Mutagen Acrolein : The interaction between acrolein, an environmental and endogenous mutagen, and DNA leading to PdG adducts has been explored in depth. This adds to the understanding of how external factors contribute to DNA adduct formation and subsequent cellular damage.
Biomarker Potential : Given its formation due to oxidation of polyunsaturated fatty acids, PdG adducts could potentially serve as biomarkers for oxidative stress and the extent of oxidative DNA damage, as indicated in some studies.
Properties
CAS No. |
120667-07-4 |
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Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1 |
InChI Key |
HGYWFMCWAWUWRE-DJLDLDEBSA-N |
Isomeric SMILES |
C1CNC2=NC3=C(C(=O)N2C1)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |
Canonical SMILES |
C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |
120667-07-4 | |
Synonyms |
1,N(2)-propanodeoxyguanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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